Introduction: The Strategic Importance of the Morpholine Scaffold
Introduction: The Strategic Importance of the Morpholine Scaffold
An In-depth Technical Guide to 2-(Morpholin-3-yl)acetic acid hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-(Morpholin-3-yl)acetic acid hydrochloride (CAS No: 86967-55-7), a pivotal building block in modern medicinal chemistry and pharmaceutical development. The morpholine ring is a privileged scaffold known for improving the pharmacokinetic profiles of drug candidates. This document delves into the compound's physicochemical properties, outlines logical synthetic and analytical strategies, explores its diverse applications in drug discovery, and provides essential guidelines for its safe handling and storage. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging this versatile intermediate for the creation of novel therapeutic agents.
In the landscape of drug discovery, certain molecular scaffolds consistently appear in successful therapeutic agents due to their favorable properties. The morpholine ring is one such "privileged structure." Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a rigid, low-energy conformation that facilitates precise interactions with biological targets.[1]
2-(Morpholin-3-yl)acetic acid hydrochloride emerges as a particularly valuable derivative. Unlike its more common 4-yl isomer, the 3-yl substitution pattern introduces a chiral center, offering a crucial handle for stereospecific interactions with enzymes and receptors. This guide focuses on this specific isomer, a key intermediate for synthesizing complex molecules with potential applications in areas such as neurology and infectious diseases.[1][2] Its hydrochloride salt form further enhances its utility by improving solubility and stability, making it an ideal starting material for a wide range of synthetic transformations.[2]
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. 2-(Morpholin-3-yl)acetic acid hydrochloride is a white solid at room temperature, valued for its water solubility, which simplifies its use in various reaction conditions.[2]
| Property | Value | Source |
| CAS Number | 86967-55-7 | [2] |
| Molecular Formula | C₆H₁₁NO₃·HCl | [2] |
| Molecular Weight | 181.66 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | ≥ 95% (by NMR) | [2] |
| Synonyms | 3-Acetic acid-morpholine hydrochloride | [2] |
| Storage Conditions | 0-8 °C, desiccated | [2] |
Synthesis and Quality Control Workflows
The synthesis of chiral morpholine derivatives requires careful strategic planning to control stereochemistry and ensure high purity. While specific industrial processes are proprietary, a logical, generalized synthetic approach can be conceptualized.
Conceptual Synthetic Pathway
The synthesis of 2-(Morpholin-3-yl)acetic acid hydrochloride typically involves the construction of the morpholine ring, introduction of the acetic acid moiety, and final salt formation. A key consideration is the management of the amine and carboxylic acid functional groups, often requiring the use of protecting groups to prevent unwanted side reactions. The final step of forming the hydrochloride salt is often achieved through a non-aqueous workup, for instance, by treating the free base with HCl in an organic solvent like isopropanol, which facilitates the precipitation of the pure salt.[3]
Caption: A generalized workflow for the synthesis of 2-(Morpholin-3-yl)acetic acid HCl.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of a key intermediate is non-negotiable in pharmaceutical development. A multi-pronged analytical approach is required to validate each batch of 2-(Morpholin-3-yl)acetic acid hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule, verifying the connectivity of atoms, and ensuring the absence of significant organic impurities. Purity is often initially assessed via NMR.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS) is the gold standard for quantifying purity. It can separate the target compound from starting materials, by-products, and other impurities with high resolution.
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Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.
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Chiral Chromatography: Given the stereocenter at the C-3 position, chiral HPLC is critical to determine the enantiomeric excess (e.e.) of the desired stereoisomer, which is paramount for developing stereospecific drugs.
Caption: Standard quality control workflow for a chiral pharmaceutical intermediate.
Applications in Drug Discovery and Development
2-(Morpholin-3-yl)acetic acid hydrochloride is not merely a chemical curiosity; it is a functional tool used to solve complex challenges in drug design. Its utility stems from its role as a versatile building block and intermediate.[2][4]
Intermediate for Neurological and Bio-active Compounds
The compound serves as a critical starting material for pharmaceuticals targeting the central nervous system.[2] Morpholine derivatives are widely explored for their potential to modulate key enzymes and receptors implicated in neurodegenerative diseases.[1] For instance, the structural motif is investigated for its ability to inhibit acetylcholinesterase (AChE) or monoamine oxidases (MAO), both significant targets in diseases like Alzheimer's and Parkinson's.[1] The chiral nature of the 3-yl isomer is particularly advantageous here, as stereochemistry often dictates binding affinity and selectivity for such targets.
Scaffold for Novel Therapeutic Agents
The morpholine-3-yl-acetic acid core provides a robust scaffold that can be elaborated upon to create novel drug candidates. A prominent example is Osivelotor (GBT-601) , an investigational drug for sickle cell disease, which incorporates a (3S)-morpholin-3-yl moiety.[5] In Osivelotor, the morpholine ring acts as a linker and conformational constraint, properly orienting other parts of the molecule to bind to and stabilize hemoglobin.[5] This demonstrates how the scaffold can be integrated into a larger, complex molecule to achieve a specific therapeutic effect.
Caption: The progression from a building block to a potential drug candidate.
Tool in Biochemical Research
Beyond direct drug synthesis, this compound is valuable in biochemical research for probing biological pathways.[2] It can be used to create libraries of small molecules for screening against enzyme or receptor targets. Its defined structure and chirality make it an excellent tool for structure-activity relationship (SAR) studies, helping researchers understand how molecular shape and functionality influence biological activity.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(Morpholin-3-yl)acetic acid hydrochloride is essential for personnel safety. The hydrochloride salt is acidic and can be corrosive or irritating.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a laboratory coat, and chemical-resistant gloves.[6][7] If there is a risk of generating dust, respiratory protection may be necessary.
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Handling: Handle in a well-ventilated area, preferably within a fume hood.[6] Avoid contact with skin, eyes, and clothing. Prevent dust formation and accumulation. Keep away from incompatible materials such as strong bases and oxidizing agents.
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First Aid:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]
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Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]
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Ingestion/Inhalation: Move the person to fresh air. If ingested, do not induce vomiting. Seek immediate medical attention.[6]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage is at refrigerated temperatures (0-8 °C) to ensure long-term stability.[2]
Conclusion
2-(Morpholin-3-yl)acetic acid hydrochloride is more than a simple chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its combination of a privileged morpholine scaffold, a key chiral center, and favorable physicochemical properties makes it an indispensable building block for medicinal chemists. From foundational research into neurological disorders to the development of innovative drugs like Osivelotor, this compound provides a reliable starting point for constructing complex molecules designed for precise biological interactions. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to unlock its full potential in advancing the frontiers of drug discovery.
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